BenchChemオンラインストアへようこそ!

2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Pharmacophore

2-Methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034253-97-7) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydrobenzimidazole-5-carboxamide class. With a molecular formula of C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 g/mol, the compound features a partially saturated benzimidazole core bearing a 2-methyl substituent and an N-(2-phenoxyethyl) carboxamide side chain.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034253-97-7
Cat. No. B2766626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
CAS2034253-97-7
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1=NC2=C(N1)CC(CC2)C(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c1-12-19-15-8-7-13(11-16(15)20-12)17(21)18-9-10-22-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,20)
InChIKeyAUCVPFYKHTUTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034253-97-7): Structural Classification and Procurement Context


2-Methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034253-97-7) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydrobenzimidazole-5-carboxamide class [1]. With a molecular formula of C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 g/mol, the compound features a partially saturated benzimidazole core bearing a 2-methyl substituent and an N-(2-phenoxyethyl) carboxamide side chain . This class has been explored in the patent literature for 5-HT₃ receptor antagonism and neuroplastogen applications, though no quantitative biological data for this specific compound have been disclosed in peer-reviewed or patent sources as of the search date [2].

Why Generic Substitution Is Not Advisable for 2-Methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034253-97-7)


Within the 4,5,6,7-tetrahydrobenzimidazole-5-carboxamide scaffold, relatively minor modifications to the carboxamide N-substituent produce dramatic shifts in pharmacological potency and target selectivity. In the foundational 5-HT₃ antagonist series, replacing the N-(2-methoxyphenyl) group with an N-(2-phenoxyethyl) group introduces an additional ether oxygen and an extended ethyl spacer, which are predicted to alter hydrogen-bonding capacity, conformational flexibility, and lipophilicity relative to the established pharmacophore [1]. The 2-methyl substituent on the benzimidazole ring further differentiates this compound from the des-methyl analogs that dominate the published literature. These structural distinctions—combined with the complete absence of disclosed biological data for CAS 2034253-97-7—mean that potency, selectivity, and pharmacokinetic behavior cannot be extrapolated from close analogs, and generic interchange without experimental verification would carry unquantifiable risk .

Quantitative Differentiation Evidence for 2-Methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034253-97-7)


Structural Differentiation: 2-Methyl Substituent on the Partially Saturated Benzimidazole Core

The target compound bears a 2-methyl substituent on the 4,5,6,7-tetrahydrobenzimidazole core, distinguishing it from the des-methyl lead compound N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (compound 14/3) that has been characterized in the 5-HT₃ antagonist literature [1]. In related benzimidazole-carboxamide series, the presence or absence of a 2-alkyl substituent modulates both the pKa of the imidazole NH (affecting ionization state at physiological pH) and the steric environment around the hydrogen-bonding centroid, which has been shown to be critical for receptor binding orientation [1].

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Pharmacophore

Carboxamide Side-Chain Differentiation: N-(2-Phenoxyethyl) vs. N-(2-Methoxyphenyl)

The target compound incorporates an N-(2-phenoxyethyl) carboxamide side chain, which differs from the N-(2-methoxyphenyl) group found in the most potent published tetrahydrobenzimidazole-5-carboxamide 5-HT₃ antagonists [1]. The phenoxyethyl moiety introduces an ethyl spacer between the amide nitrogen and the phenoxy oxygen, increasing the number of rotatable bonds from 3 (in the methoxyphenyl analog) to 5 (estimated for CAS 2034253-97-7) . This increased conformational自由度 is predicted to affect both the entropic cost of receptor binding and the compound's topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of passive membrane permeability and blood-brain barrier penetration .

Ligand Design Physicochemical Properties ADME Prediction

Class-Level Pharmacological Potential: Tetrahydrobenzimidazole-5-Carboxamides as 5-HT₃ Antagonists

The 4,5,6,7-tetrahydrobenzimidazole-5-carboxamide scaffold has demonstrated potent 5-HT₃ receptor antagonism in preclinical models. The most potent analog disclosed, an indolizine derivative (compound 7l), achieved an ID50 of 0.018 μg/kg in the rat von Bezold-Jarisch reflex test, approximately 200-fold more potent than ondansetron and 50-fold more potent than granisetron [1]. The core scaffold common to all these compounds includes the 4,5,6,7-tetrahydrobenzimidazole ring system, which is shared by the target compound CAS 2034253-97-7. However, the target compound's specific substituent combination (2-methyl + N-phenoxyethyl) has not been evaluated in this or any other disclosed assay .

5-HT3 Receptor Antiemetic Irritable Bowel Syndrome von Bezold-Jarisch Reflex

Patent Landscape Context: Neuroplastogen-Derived Tetrahydrobenzimidazoles for PTSD

Clearmind Medicine Inc., in partnership with Yissum Research Development Company of the Hebrew University of Jerusalem, has filed European and international patent applications covering tetrahydrobenzimidazole-derived compounds characterized as non-hallucinogenic, second-generation neuroplastogens for PTSD treatment [1]. These patent filings describe compounds designed to retain the synaptic remodeling properties of classical psychedelics (e.g., psilocybin, MDMA) while eliminating hallucinogenic effects [1]. Although the specific molecular structures and receptor binding profiles of the compounds covered by these patents have not been publicly disclosed, the structural class—substituted tetrahydrobenzimidazole-5-carboxamides—is directly relevant to CAS 2034253-97-7 [1].

Neuroplastogen PTSD Non-Hallucinogenic Synaptic Plasticity

Purity and Physical Form Differentiation for Procurement Specifications

Based on supplier catalog entries, CAS 2034253-97-7 is available at ≥98% purity (HPLC) as a white-to-beige powder with a molecular weight of 299.37 g/mol . It is soluble in DMSO at 2 mg/mL with warming and requires storage at 2–8°C . These specifications are comparable to typical research-grade tetrahydrobenzimidazole derivatives and do not provide a differentiation basis per se, but they establish the minimum acceptable quality threshold for procurement .

Analytical Chemistry Quality Control Procurement Specification

Recommended Application Scenarios for 2-Methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034253-97-7) Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from 5-HT₃ Antagonist Tetrahydrobenzimidazoles

For research groups investigating structure-activity relationships within the tetrahydrobenzimidazole-5-carboxamide class, CAS 2034253-97-7 offers a distinct substitution pattern (2-methyl + N-phenoxyethyl) that has not been characterized in the published 5-HT₃ antagonist literature [1]. It can serve as a tool compound for probing the steric and electronic tolerance of the 5-HT₃ receptor orthosteric site to 2-alkyl substitution and extended N-alkoxyaryl carboxamide side chains, using the well-characterized N-(2-methoxyphenyl) analog (compound 14/3) as the reference standard [1]. Procurement is appropriate only when accompanied by a plan for de novo pharmacological profiling.

Neuroplastogen Drug Discovery: Investigating Non-Hallucinogenic Psychedelic Derivatives

Given the Clearmind Medicine/Yissum patent filings covering non-hallucinogenic neuroplastogen compounds within the tetrahydrobenzimidazole chemical space [1], CAS 2034253-97-7 may be of interest to groups pursuing plasticity-promoting therapeutics for PTSD, depression, or other stress-related disorders. Its structural features—particularly the 2-methyl and N-phenoxyethyl substituents—may confer binding profiles at serotonin or other monoamine receptors that differ from classical psychedelics (psilocybin, LSD, MDMA), but no receptor binding or functional data are publicly available to guide target selection. Procurement should be viewed as an exploratory investment requiring full in vitro pharmacological characterization [1].

Chemical Biology Probe Development: Phenoxyethyl-Containing Benzodiazepine/benzimidazole Hybrid Scaffolds

The N-(2-phenoxyethyl) moiety is a privileged fragment in medicinal chemistry, appearing in androgen receptor BF3 site inhibitors and cholinesterase inhibitors [1]. CAS 2034253-97-7 combines this fragment with a tetrahydrobenzimidazole core that is distinct from the aromatic benzimidazoles more commonly explored. This hybrid scaffold may offer unique hydrogen-bonding geometries and conformational preferences for target engagement. Procurement is indicated for fragment-based screening libraries or chemoproteomics studies where scaffold novelty is the primary selection criterion, with the understanding that no target engagement data exist to pre-validate the compound [1].

Analytical Reference Standard for Method Development

With a defined molecular formula (C₁₇H₂₁N₃O₂), molecular weight (299.37 g/mol), and ≥98% HPLC purity specification, CAS 2034253-97-7 can serve as a reference standard for developing LC-MS or HPLC analytical methods targeting tetrahydrobenzimidazole-carboxamide analogs [1]. Its distinct retention time and mass spectral fragmentation pattern, arising from the unique combination of 2-methyl and N-phenoxyethyl substituents, may provide chromatographic resolution from des-methyl or N-aryl analogs in complex mixtures. This application is supported by supplier-provided purity data but does not imply biological activity [1].

Quote Request

Request a Quote for 2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.